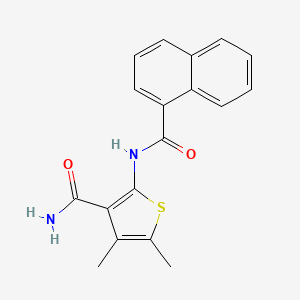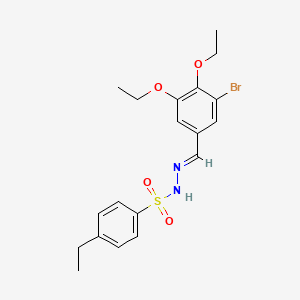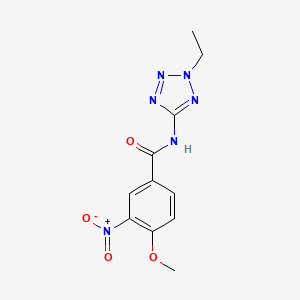![molecular formula C19H16N4OS B5739418 2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole, commonly known as BITPO, is a synthetic compound with potential applications in scientific research. The compound has gained significant attention in recent years due to its unique chemical structure and potential biological activities. In
作用機序
The mechanism of action of BITPO is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation. BITPO has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
BITPO has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes and proteins, as well as the potential to induce cell death in cancer cells. The compound has also been shown to have antioxidant properties, which may play a role in its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of BITPO is its unique chemical structure, which makes it a valuable tool for scientific research. The compound is relatively easy to synthesize, with high yields and purity. However, one of the limitations of BITPO is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of BITPO in scientific research. One area of interest is the potential use of the compound as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Another area of interest is the potential use of BITPO as an anticancer agent, due to its ability to induce cell death in cancer cells. Finally, the compound's potential use in the treatment of Alzheimer's disease is an area of ongoing research, with promising results thus far.
Conclusion:
In conclusion, BITPO is a synthetic compound with potential applications in scientific research. The compound's unique chemical structure and potential biological activities make it a valuable tool for investigating a range of biochemical and physiological processes. While there are limitations to its use, ongoing research into the compound's potential applications will likely continue to yield promising results.
合成法
BITPO can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzimidazole with benzyl chloride and phenylglyoxal in the presence of a base. Another method involves the reaction of 2-mercaptobenzimidazole with benzyl isocyanate and phenylglyoxal in the presence of a base. Both methods result in the formation of BITPO with high yields and purity.
科学的研究の応用
BITPO has a wide range of potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as an inhibitor of protein tyrosine phosphatases. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
2-[(1-benzylimidazol-2-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-3-7-15(8-4-1)13-23-12-11-20-19(23)25-14-17-21-22-18(24-17)16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAATBNFDPLCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)


![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)


